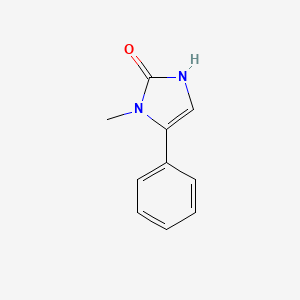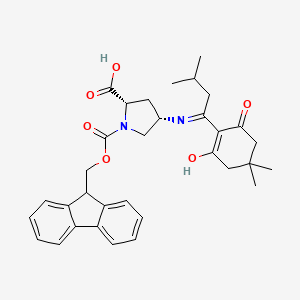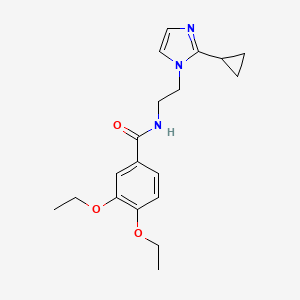![molecular formula C19H19N3O4S B2643840 N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide CAS No. 932320-64-4](/img/structure/B2643840.png)
N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide, also known as MS023, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. MS023 belongs to the class of imidazole-based compounds that have been found to exhibit promising biological activities.
作用機序
The mechanism of action of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a key role in gene expression regulation. By inhibiting LSD1, this compound can modulate gene expression and affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide is its specificity towards LSD1. It has been found to selectively inhibit LSD1 without affecting other histone demethylases. This makes it a valuable tool for studying the role of LSD1 in various cellular processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide research. One of the areas of interest is the development of this compound-based drugs for cancer therapy. The optimization of this compound analogs with improved pharmacokinetic properties and lower toxicity is also an area of active research. Another potential application of this compound is in the treatment of inflammatory diseases. Further studies are needed to explore the full potential of this compound in various therapeutic applications.
合成法
The synthesis of N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide involves a multi-step process that starts with the reaction between 3-methylbenzoyl chloride and 3-aminophenylacetic acid to form an intermediate product. This intermediate is then reacted with 4-methylbenzene-1-sulfonyl chloride to produce the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer treatment. This compound has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14-6-8-17(9-7-14)27(25,26)22-11-10-21(19(22)24)13-18(23)20-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNLAFBALFKOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2643758.png)
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)
![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)
![N-isobutyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2643762.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643767.png)

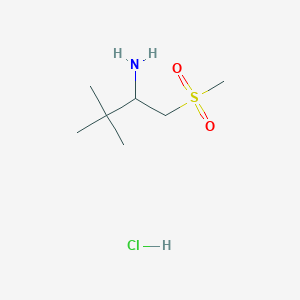
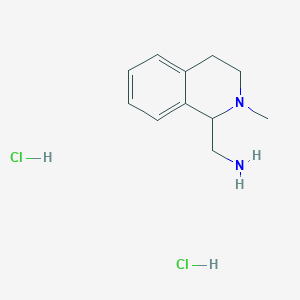

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2643776.png)
